molecular formula C21H41NO3S B561896 N-Stearoyl-L-cysteine CAS No. 67603-50-3

N-Stearoyl-L-cysteine

Cat. No.: B561896
CAS No.: 67603-50-3
M. Wt: 387.623
InChI Key: VJUDNRUDRQLCDX-IBGZPJMESA-N
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Description

N-Stearoyl-L-cysteine is a compound that belongs to the class of lipoamino acids, which are fatty acid derivatives of amino acids. This compound is characterized by the presence of a stearoyl group (derived from stearic acid) attached to the amino acid L-cysteine. It is known for its neuroprotective properties and is used in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Stearoyl-L-cysteine is typically synthesized through a two-step process. The first step involves the preparation of stearoyl chloride from stearic acid. This is achieved by reacting stearic acid with thionyl chloride or oxalyl chloride. The resulting stearoyl chloride is then reacted with L-cysteine in the presence of a base such as sodium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and controlled environments to maintain the desired temperature and pH levels .

Chemical Reactions Analysis

Types of Reactions: N-Stearoyl-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol.

    Substitution: Nucleophiles such as alkyl halides.

Major Products Formed:

Scientific Research Applications

N-Stearoyl-L-cysteine has a wide range of applications in scientific research, including:

Mechanism of Action

The neuroprotective effects of N-Stearoyl-L-cysteine are primarily attributed to its ability to reduce oxidative stress and inhibit lipid peroxidation. It acts by scavenging free radicals and enhancing the levels of endogenous antioxidants such as glutathione. The compound also modulates various signaling pathways involved in cell survival and apoptosis, thereby protecting neurons from damage .

Comparison with Similar Compounds

  • N-Stearoyl-L-tyrosine
  • N-Stearoyl-L-serine
  • N-Stearoyl-L-threonine
  • N-Acetyl-L-cysteine
  • L-Cysteine

Comparison: N-Stearoyl-L-cysteine is unique among its counterparts due to its specific neuroprotective properties and its ability to reduce oxidative stress. While other N-stearoyl amino acids also exhibit neuroprotective effects, this compound is particularly effective in reducing lipid peroxidation and enhancing antioxidant levels. Additionally, N-Acetyl-L-cysteine is widely used as a mucolytic agent and in the treatment of acetaminophen overdose, but it lacks the specific neuroprotective properties of this compound .

Properties

IUPAC Name

(2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUDNRUDRQLCDX-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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